2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid
Description
2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid is a fluorinated derivative of benzoic acid This compound is characterized by the presence of a fluorine atom at the second position and a hydroxymethyl group at the fourth position on the benzene ring
Properties
IUPAC Name |
2-fluoro-4-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXZVBJSPDUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689046 | |
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-96-6 | |
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: In industrial settings, the production of 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-Fluoro-4-carboxybenzoic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol group, resulting in the formation of 2-Fluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and a suitable solvent.
Major Products:
Oxidation: 2-Fluoro-4-carboxybenzoic acid.
Reduction: 2-Fluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-Fluoro-4-hydroxybenzoic acid: This compound has a similar structure but lacks the hydroxymethyl group. It is used in the synthesis of liquid crystals and as an intermediate in drug discovery.
2-Fluoro-4-carboxybenzoic acid: This compound is an oxidation product of 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid and is used in various chemical reactions.
2-Fluoro-4-(hydroxymethyl)benzyl alcohol: This compound is a reduction product and is used in the synthesis of other fluorinated compounds.
Uniqueness: 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties
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